![molecular formula C24H15F2N3O4 B2754721 N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-48-2](/img/no-structure.png)
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H15F2N3O4 and its molecular weight is 447.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging : This compound has been involved in the development of radioligands for positron emission tomography (PET) imaging. Specifically, it has been used in the synthesis and evaluation of ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. These ligands are crucial in developing novel diagnostic tools for neuroinflammatory diseases using PET imaging (Dollé et al., 2008), (Damont et al., 2015).
Cancer Research : The compound has been used in the design and synthesis of molecules with potential anti-cancer activities. It has shown efficacy in inhibiting the growth of cancer cells, making it a promising candidate for further research in oncology. This includes studies on lung cancer and the synthesis of derivatives with cytotoxic activities against various cancer cell lines (Hammam et al., 2005), (Al-Sanea et al., 2020).
Neurodegenerative Diseases : The compound has been instrumental in studying Alzheimer's disease and other neurodegenerative disorders. It has been used in developing tracers for imaging studies that can quantify binding in the human brain, aiding in understanding these diseases' pathophysiology (Golla et al., 2015).
Enzyme Inhibition and Antitumor Activities : The compound and its derivatives have shown potential as enzyme inhibitors and in antitumor activities. Research has explored its role in inhibiting specific enzymes and its impact on tumor cells, offering insights into novel therapeutic approaches for cancer treatment (Fallah-Tafti et al., 2011), (Jing, 2011).
Fungicidal and Herbicidal Applications : Novel derivatives of the compound have been synthesized and tested for their fungicidal and herbicidal activities, indicating its potential application in agriculture for controlling specific plant pathogens (Sun et al., 2021), (Wu et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-3-buten-2-one, which is then reacted with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form the final product.", "Starting Materials": [ "4-fluoroaniline", "4-fluorobenzaldehyde", "3,4-dihydro-2H-benzo[f]chromen-2,4-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(4-fluorophenyl)-3-buten-2-one.", "Step 2: Reaction of 4-(4-fluorophenyl)-3-buten-2-one with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
| 877657-48-2 | |
Molekularformel |
C24H15F2N3O4 |
Molekulargewicht |
447.398 |
IUPAC-Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H15F2N3O4/c25-14-5-9-16(10-6-14)27-20(30)13-28-21-18-3-1-2-4-19(18)33-22(21)23(31)29(24(28)32)17-11-7-15(26)8-12-17/h1-12H,13H2,(H,27,30) |
InChI-Schlüssel |
DNHJRNLGJCDSAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


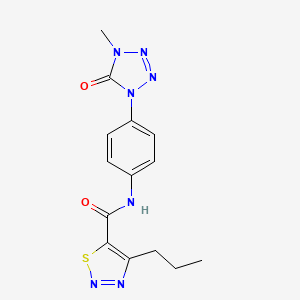
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

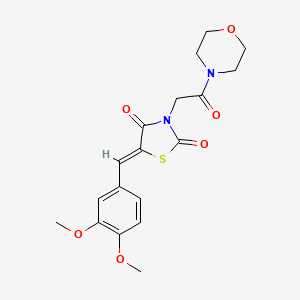
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)
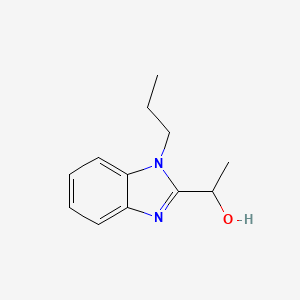
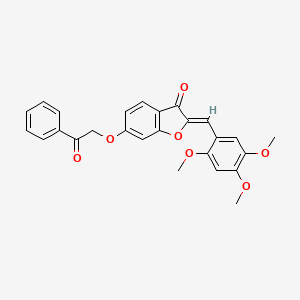
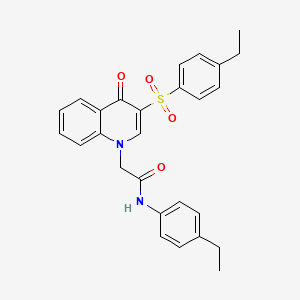
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
